![molecular formula C28H23BrN2O5 B7748949 (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1'-biphenyl]-4-yl)oxy)acetate](/img/structure/B7748949.png)
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1'-biphenyl]-4-yl)oxy)acetate
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Overview
Description
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features multiple functional groups, including an allylamino group, a cyano group, a methoxy group, and a bromo-substituted biphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate involves several steps:
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Formation of the Allylamino Intermediate: : The synthesis begins with the preparation of the allylamino intermediate. This can be achieved by reacting allylamine with an appropriate aldehyde or ketone under basic conditions to form the corresponding imine, followed by reduction to yield the allylamino compound.
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Introduction of the Cyano Group: : The allylamino intermediate is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to introduce the cyano group.
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Formation of the Enone Moiety: : The cyano-substituted allylamino compound is subjected to a Claisen condensation reaction with an ester to form the enone moiety. This step typically requires the use of a strong base, such as sodium ethoxide, and an appropriate ester.
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Methoxylation: : The enone intermediate is then methoxylated using methanol and a suitable acid catalyst, such as sulfuric acid, to introduce the methoxy group.
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Bromo-Substituted Biphenyl Acetate Formation: : Finally, the methoxylated enone is reacted with 3-bromo-[1,1’-biphenyl]-4-yl acetate under basic conditions to form the desired product, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the allylamino and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
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Substitution: : The bromo-substituted biphenyl moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials. Its biphenyl moiety and functional groups make it suitable for incorporation into polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyano and methoxy groups could play a role in binding to active sites, while the biphenyl moiety could enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(amino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate: Similar structure but with an amino group instead of an allylamino group.
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-chloro-[1,1’-biphenyl]-4-yl)oxy)acetate: Similar structure but with a chloro-substituted biphenyl moiety.
Uniqueness
The uniqueness of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-((3-bromo-[1,1’-biphenyl]-4-yl)oxy)acetate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the allylamino group provides additional sites for chemical modification, enhancing its versatility compared to similar compounds.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(2-bromo-4-phenylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O5/c1-3-13-31-28(33)22(17-30)14-19-9-11-25(26(15-19)34-2)36-27(32)18-35-24-12-10-21(16-23(24)29)20-7-5-4-6-8-20/h3-12,14-16H,1,13,18H2,2H3,(H,31,33)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSURFIBTWGQV-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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